N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 301314-57-8
VCID: VC4458304
InChI: InChI=1S/C17H16N4O5S/c1-12-16(17(22)20(19(12)2)13-7-4-3-5-8-13)18-27(25,26)15-10-6-9-14(11-15)21(23)24/h3-11,18H,1-2H3
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Molecular Formula: C17H16N4O5S
Molecular Weight: 388.4

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide

CAS No.: 301314-57-8

Cat. No.: VC4458304

Molecular Formula: C17H16N4O5S

Molecular Weight: 388.4

* For research use only. Not for human or veterinary use.

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide - 301314-57-8

Specification

CAS No. 301314-57-8
Molecular Formula C17H16N4O5S
Molecular Weight 388.4
IUPAC Name N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide
Standard InChI InChI=1S/C17H16N4O5S/c1-12-16(17(22)20(19(12)2)13-7-4-3-5-8-13)18-27(25,26)15-10-6-9-14(11-15)21(23)24/h3-11,18H,1-2H3
Standard InChI Key JBFWEZSOVJMTCW-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

The compound belongs to the class of N-substituted antipyrine sulfonamides, characterized by a pyrazolone core fused with a sulfonamide group. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituents:

  • 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl: A pyrazolone ring with methyl groups at positions 1 and 5, a phenyl group at position 2, and a ketone at position 3.

  • 3-Nitrobenzenesulfonamide: A benzenesulfonamide group with a nitro substituent at the meta position.

The molecular formula is inferred as C₁₈H₁₇N₄O₅S, with a molecular weight of approximately 407.4 g/mol based on analogs such as N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide (403.5 g/mol) and N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4-dimethylbenzenesulfonamide (371.5 g/mol). The nitro group introduces strong electron-withdrawing effects, likely influencing reactivity and intermolecular interactions.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous methods for antipyrine sulfonamides provide a template. A plausible synthesis involves:

  • Formation of the pyrazolone core: Condensation of phenylhydrazine with ethyl acetoacetate to yield antipyrine (2,3-dimethyl-1-phenyl-5-pyrazolone) .

  • Sulfonylation: Reaction of the pyrazolone’s amine group with 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Key reaction:

C11H11N2O+C6H4NO4SClC18H17N4O5S+HCl\text{C}_{11}\text{H}_{11}\text{N}_2\text{O} + \text{C}_6\text{H}_4\text{NO}_4\text{SCl} \rightarrow \text{C}_{18}\text{H}_{17}\text{N}_4\text{O}_5\text{S} + \text{HCl}

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Expected peaks include:

    • S=O stretches: ~1150–1350 cm⁻¹ (sulfonamide) .

    • Nitro group (NO₂): ~1520 and 1350 cm⁻¹ (asymmetric and symmetric stretches) .

    • C=O stretch: ~1700 cm⁻¹ (pyrazolone ketone) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ 10–11 ppm).

    • ¹³C NMR: Carbonyl carbon (δ ~200 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbons (δ 20–30 ppm) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely low water solubility due to the hydrophobic phenyl and nitro groups. Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide).

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, given the sulfonamide and nitro groups’ reactivity .

Crystallography

While no crystal structure exists for this compound, related antipyrine derivatives exhibit planar pyrazolone rings and hydrogen-bonded sulfonamide groups. For example, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide forms a hemihydrate with intermolecular N–H···O hydrogen bonds .

Biological Activities and Applications

Toxicity Considerations

Nitroaromatic compounds often exhibit cytotoxicity due to reactive oxygen species generation. Structure-activity relationship (SAR) studies would be essential to optimize therapeutic indices .

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